Product packaging for angiotensin I, Asn(1)-Val(5)-His(9)-(Cat. No.:CAS No. 10587-93-6)

angiotensin I, Asn(1)-Val(5)-His(9)-

Cat. No.: B1172659
CAS No.: 10587-93-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Angiotensin I, Asn(1)-Val(5)-His(9)-, also known as Angiotensin I, Asn(1)-Val(5)-His(9)-, is a useful research compound. Its molecular formula is CCaO3. The purity is usually 95%.
BenchChem offers high-quality angiotensin I, Asn(1)-Val(5)-His(9)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about angiotensin I, Asn(1)-Val(5)-His(9)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

10587-93-6

Molecular Formula

CCaO3

Synonyms

angiotensin I, Asn(1)-Val(5)-His(9)-

Origin of Product

United States

Molecular Biosynthesis and Enzymatic Processing of Angiotensin I, Asn 1 Val 5 His 9

Downstream Enzymatic Processing Pathways of Angiotensin I, Asn(1)-Val(5)-His(9)-

Angiotensin-Converting Enzyme 2 (ACE2) Action and Product Generation

Angiotensin-converting enzyme 2 (ACE2) is a critical enzyme in the renin-angiotensin system, primarily known for its role in converting angiotensin II to the vasodilatory peptide angiotensin (1-7). However, ACE2 also acts on angiotensin I and its variants.

Formation of Nonapeptide Products

Scientific literature on the specific cleavage of Angiotensin I, Asn(1)-Val(5)-His(9)-, by ACE2 is not extensively available. However, based on the known carboxypeptidase activity of ACE2, which removes a single C-terminal amino acid, it is hypothesized that ACE2 would cleave the C-terminal leucine from this variant. This action would result in the formation of a nonapeptide product, Angiotensin (1-9), Asn(1)-Val(5)-His(9)-. The standard action of ACE2 on angiotensin I is to hydrolyze the peptide bond between Pro(7) and Phe(8), but its primary role is the conversion of Angiotensin II to Angiotensin (1-7).

Differential Substrate Specificity of ACE2 for Angiotensin I Variants

The substrate specificity of ACE2 is influenced by the amino acid sequence of its substrates. While Angiotensin II is the preferred substrate for ACE2, with a catalytic efficiency approximately 400-fold higher than that for Angiotensin I, variations in the Angiotensin I sequence can further alter this specificity. The substitutions of asparagine at position 1, valine at position 5, and histidine at position 9 in the Angiotensin I, Asn(1)-Val(5)-His(9)- variant would likely impact the binding affinity and catalytic rate of ACE2. Detailed kinetic studies are required to quantify the precise impact of these substitutions on ACE2 substrate specificity compared to the canonical Angiotensin I peptide.

Contributions of Other Peptidases to Angiotensin I, Asn(1)-Val(5)-His(9)- Metabolism

Beyond ACE2, a host of other peptidases contribute to the metabolism of angiotensin peptides. The activity of these enzymes on the Asn(1)-Val(5)-His(9)- variant is crucial for understanding its complete physiological lifecycle.

Neutral Endopeptidase (NEP) Activity

Neutral Endopeptidase (NEP), also known as neprilysin, is a key enzyme in the degradation of several vasoactive peptides, including angiotensins. NEP is known to hydrolyze Angiotensin I to generate Angiotensin (1-7). It is plausible that NEP also acts on Angiotensin I, Asn(1)-Val(5)-His(9)-, potentially at multiple cleavage sites. The precise fragments generated and the rate of metabolism would depend on how the amino acid substitutions affect the recognition and cleavage by NEP.

Prolyl Endopeptidase (POP) Activity

Prolyl Endopeptidase (POP), a serine protease, is capable of cleaving peptide bonds on the C-terminal side of proline residues. Given the presence of a proline residue at position 7 of the Angiotensin I backbone, POP is a potential contributor to the metabolism of Angiotensin I, Asn(1)-Val(5)-His(9)-. Research on the standard Angiotensin I suggests that POP can generate Angiotensin (1-7). The influence of the Asn(1), Val(5), and His(9) substitutions on the efficiency of POP-mediated cleavage warrants further investigation.

Carboxypeptidases and Aminopeptidases

Other carboxypeptidases, aside from ACE2, may also be involved in the processing of Angiotensin I, Asn(1)-Val(5)-His(9)-, by cleaving C-terminal amino acids. Similarly, aminopeptidases can sequentially remove N-terminal amino acids. The specific carboxypeptidases and aminopeptidases that act on this variant and the resulting peptide fragments have not been extensively characterized in the available scientific literature.

Regulatory Mechanisms of Peptide Metabolism

The specific structural features of Angiotensin I analogs, including the amino acid sequence, can significantly influence their susceptibility to these metabolic enzymes. mdpi.com Without specific research on Angiotensin I, Asn(1)-Val(5)-His(9)-, it is impossible to detail how its unique structure would be recognized and processed by enzymes like ACE, ACE2, or other peptidases, and thus what regulatory mechanisms would govern its specific metabolic fate.

Physiological and Pathophysiological Research Implications of Angiotensin I, Asn 1 Val 5 His 9 in Experimental Models

Role in Cardiovascular Homeostasis in Animal Models

No published data is available for Angiotensin I, Asn(1)-Val(5)-His(9)-.

Regulation of Vascular Tone and Vasomotor Responses in Isolated Tissues

No published data is available for Angiotensin I, Asn(1)-Val(5)-His(9)-.

Influence on Cardiac Function and Remodeling in Animal Models

No published data is available for Angiotensin I, Asn(1)-Val(5)-His(9)-.

Central Nervous System Effects in Animal Models

No published data is available for Angiotensin I, Asn(1)-Val(5)-His(9)-.

Neurotransmitter Modulation and Neuronal Activity

No published data is available for Angiotensin I, Asn(1)-Val(5)-His(9)-.

Impact on Cognitive and Behavioral Parameters in Animal Models

No published data is available for Angiotensin I, Asn(1)-Val(5)-His(9)-.

Renal and Fluid Balance Regulation in Animal Models

No published data is available for Angiotensin I, Asn(1)-Val(5)-His(9)-.

Influence on Glomerular and Tubular Function

While direct studies on Angiotensin I, Asn(1)-Val(5)-His(9)- are unavailable, the influence of angiotensin peptides on glomerular and tubular function is well-documented. Ang II, the product of Ang I conversion, has potent effects on the kidneys. It constricts both the afferent and efferent arterioles of the glomerulus, which can alter the glomerular filtration rate (GFR). Furthermore, Ang II directly stimulates sodium reabsorption in the proximal tubules, contributing to salt and water retention.

The local, or intrarenal, RAS is also a key regulator of kidney function. nih.gov Components of the RAS are produced within the kidney and can act locally to modulate renal hemodynamics and tubular transport. Alterations in the intrarenal RAS are implicated in the pathophysiology of hypertension and chronic kidney disease. The specific amino acid sequence of Angiotensin I analogs can influence their affinity for ACE and other enzymes, thereby potentially altering the production of active angiotensin peptides within the kidney and impacting glomerular and tubular function.

Electrolyte Homeostasis Modulation

The RAS is a principal regulator of electrolyte homeostasis, primarily through the actions of Ang II and aldosterone (B195564). nih.gov Ang II directly stimulates the adrenal cortex to release aldosterone, which in turn acts on the distal tubules and collecting ducts of the kidneys to increase sodium reabsorption and potassium excretion.

The structure of angiotensin analogs can significantly impact their ability to stimulate aldosterone secretion. For instance, studies have compared the steroidogenic actions of different Ang II analogs, demonstrating that variations in the amino acid sequence can alter the potency of aldosterone release. mdpi.com Therefore, it is plausible that the Asn(1)-Val(5)-His(9)- substitution in Angiotensin I could influence the rate of its conversion to a form of Angiotensin II with altered activity at the adrenal cortex, thereby modulating electrolyte balance. However, without specific research, this remains speculative.

Contributions to Cellular Processes in In Vitro Systems

The cellular effects of various angiotensin peptides have been investigated in numerous in vitro models, revealing their involvement in cell growth, death, inflammation, and oxidative stress.

Proliferation and Apoptosis in Cell Culture Models

Angiotensin II is known to have proliferative effects on various cell types, including vascular smooth muscle cells and cardiac fibroblasts, which can contribute to cardiovascular remodeling. Conversely, other angiotensin peptides, such as Angiotensin-(1-7), often exhibit anti-proliferative effects. The balance between these opposing actions is crucial for tissue homeostasis. The specific substitutions in Angiotensin I, Asn(1)-Val(5)-His(9)- would determine the nature of the resulting angiotensin peptides and their subsequent effects on cell proliferation and apoptosis, though no direct evidence is currently available.

Inflammation and Oxidative Stress Pathways

Angiotensin II, acting through its type 1 receptor (AT1R), is a well-established pro-inflammatory and pro-oxidant molecule. It can stimulate the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in various tissues. In contrast, the ACE2/Ang-(1-7)/Mas receptor axis of the RAS is generally considered to have anti-inflammatory and protective effects. nih.gov The amino acid sequence of Angiotensin I is a critical determinant of which enzymatic pathway it will enter, thus influencing the balance between pro- and anti-inflammatory angiotensin peptides.

Investigation of Organ-Specific Angiotensin I, Asn(1)-Val(5)-His(9)- Activity in Tissue-Specific RAS

The concept of tissue-specific RAS has gained significant attention, with local RAS being identified in numerous organs, including the heart, brain, and adipose tissue. nih.gov These local systems can function independently of the systemic RAS and have important implications for organ-specific physiology and pathology.

The activity of any given angiotensin peptide can vary between different tissues due to the differential expression of angiotensin receptors and processing enzymes. For example, the effects of certain angiotensin analogs have been shown to differ between cardiovascular and renal tissues. A comprehensive understanding of the activity of Angiotensin I, Asn(1)-Val(5)-His(9)- would necessitate its investigation in various tissue-specific RAS models. Such studies would be crucial to elucidate its potential organ-specific physiological and pathophysiological roles.

Advanced Methodologies for Research on Angiotensin I, Asn 1 Val 5 His 9

Analytical Techniques for Detection and Quantification in Biological Matrices

The accurate measurement of angiotensin peptides in biological samples like plasma, tissue homogenates, and cell culture media is fundamental to understanding their function. Given their low physiological concentrations and susceptibility to degradation, highly sensitive and specific analytical methods are required.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of angiotensin peptides from complex biological mixtures prior to quantification. researchgate.net The method separates compounds based on their physicochemical properties as they pass through a column packed with a stationary phase. For angiotensin peptides, reverse-phase HPLC (RP-HPLC) is most commonly employed, where a nonpolar stationary phase and a polar mobile phase are used.

The combination of HPLC with radioimmunoassay (RIA) allows for the verification of the immunoreactive identity of the peptides being measured. researchgate.net In this two-step process, fractions are collected from the HPLC separation and then subjected to RIA to quantify the specific peptide of interest. researchgate.net This approach ensures that the immunoassay is measuring the correct molecule, free from cross-reacting substances. Studies investigating the metabolism of Angiotensin I across different vascular beds have successfully used HPLC to separate Angiotensin I from its metabolites for subsequent quantification. mdpi.com

Table 1: Typical Parameters for HPLC Analysis of Angiotensin I Variants

ParameterTypical ConditionPurpose
Column C18 Reverse-Phase (e.g., Symmetry C18)Separates peptides based on hydrophobicity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) in WaterIon-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% TFA or HFBAOrganic solvent to elute peptides from the column.
Gradient Linear gradient of increasing Mobile Phase BAllows for the separation of multiple angiotensin peptides with different polarities in a single run.
Flow Rate 0.35 - 1.0 mL/minControls the speed of separation and influences resolution.
Detection UV Absorbance (214-220 nm) or subsequent Mass Spectrometry/RIADetects the peptide bonds or quantifies the separated peptide.

Mass Spectrometry (MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for the definitive identification and quantification of angiotensin peptides. ahajournals.org Tandem mass spectrometry (MS/MS) offers exceptional specificity by measuring unique precursor-to-product ion transitions for each peptide, eliminating the cross-reactivity issues that can affect immunoassays. ahajournals.org This high selectivity is crucial for distinguishing between structurally similar angiotensin variants. medchemexpress.com

Ultra-High Performance Liquid Chromatography (UHPLC) systems, which use smaller particle-size columns, provide faster analysis times and higher resolution compared to traditional HPLC. nih.gov When coupled with MS/MS, UHPLC-MS/MS methods achieve very low limits of detection, often in the sub-picomolar range, which is necessary for measuring endogenous angiotensin levels in plasma. medchemexpress.compnas.orgnih.gov Recent studies have developed and validated robust UHPLC-MS/MS assays for the simultaneous quantification of multiple angiotensin peptides, including Angiotensin I (referred to as ANG1-10), Angiotensin II, Ang-(1-9), Ang-(1-7), and Ang-(1-5). pnas.orgnih.gov These methods underscore the critical importance of pre-analytical sample handling, including the use of protease inhibitors and surfactants, to ensure the stability of the peptides and the reliability of the results. pnas.orgnih.gov

Table 2: Example Mass Transitions for Angiotensin I Quantification by LC-MS/MS

PeptidePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Angiotensin I 649.0 [M+2H]²⁺783.4Positive ESI
Angiotensin I 433.3 [M+3H]³⁺649.0Positive ESI
Stable Isotope Labeled Angiotensin I (Internal Standard) 654.0 [M+2H]²⁺793.4Positive ESI

Note: ESI refers to Electrospray Ionization. Exact mass transitions may vary depending on the instrument and specific labeled internal standard used.

Immunoassays (e.g., EIA, RIA) for Research Applications

Immunoassays, such as Radioimmunoassay (RIA) and Enzyme Immunoassay (EIA), are widely used for quantifying angiotensin peptides due to their high sensitivity and suitability for high-throughput analysis. nih.gov These are typically competitive assays where the peptide in the sample competes with a labeled (radioactive or enzyme-linked) peptide for a limited number of antibody binding sites. nih.govcbseacademic.nic.in

RIA has historically been a common method for measuring plasma renin activity by quantifying the amount of Angiotensin I generated. cbseacademic.nic.in The process involves incubating plasma with inhibitors to block the conversion of Angiotensin I to Angiotensin II, allowing Angiotensin I to accumulate. cbseacademic.nic.in The amount of generated Angiotensin I is then measured by RIA, using a polyclonal antibody and an iodine-125 (B85253) (¹²⁵I) labeled tracer. cbseacademic.nic.in

EIA, also known as ELISA (Enzyme-Linked Immunosorbent Assay), offers a non-radioactive alternative to RIA. nih.govwikipedia.org In a competitive EIA for Angiotensin I, microtiter plates are coated with antibodies. The sample is incubated in the wells along with a known amount of enzyme-labeled Angiotensin I. After washing, a substrate is added, and the resulting colorimetric signal is inversely proportional to the concentration of Angiotensin I in the sample. wikipedia.orgmdpi.com While RIAs can sometimes offer slightly higher sensitivity, EIAs avoid the safety and disposal issues associated with radioactive materials. nih.gov

Table 3: Comparison of RIA and EIA for Angiotensin Research

FeatureRadioimmunoassay (RIA)Enzyme Immunoassay (EIA / ELISA)
Label Radioisotope (e.g., ¹²⁵I)Enzyme (e.g., HRP, β-D-galactosidase)
Detection Gamma CounterSpectrophotometer (Colorimetric)
Principle Competitive binding of radiolabeled and unlabeled antigen to antibody. cbseacademic.nic.inCompetitive binding of enzyme-labeled and unlabeled antigen to antibody. wikipedia.org
Sensitivity Very high, can be more sensitive than EIA. nih.govHigh, generally sufficient for most research applications.
Safety Requires handling and disposal of radioactive materials. nih.govNo radiation hazards. nih.gov
Throughput Can be adapted for high-throughput analysis.Well-suited for high-throughput analysis in microplate format.

In Vitro Experimental Models

In vitro models are indispensable for investigating the cellular and tissue-specific effects of angiotensin peptides like Angiotensin I, Asn(1)-Val(5)-His(9)-. These controlled systems allow researchers to dissect molecular pathways and physiological responses without the systemic complexities of a whole organism.

Cell Culture Systems (e.g., Cardiomyocytes, Endothelial Cells, Neuronal Cells)

Cardiomyocytes: Primary cultures of neonatal or adult cardiomyocytes are used to study the direct effects of angiotensin peptides on heart muscle cells. Research has shown that angiotensin peptides can influence cardiomyocyte hypertrophy (cell growth). nih.govahajournals.org For instance, Angiotensin-(1-9) has been shown to prevent cardiomyocyte hypertrophy by controlling mitochondrial dynamics. nih.gov These cell systems are critical for investigating signaling pathways, such as those involving protein kinase A and the angiotensin type 2 receptor (AT₂R), which mediate the anti-hypertrophic effects of certain angiotensin fragments. nih.govahajournals.org

Endothelial Cells: Cultures of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or bovine adrenal microvascular endothelial cells, are essential for studying the vascular effects of angiotensins. ahajournals.orgnih.gov Endothelial cells express angiotensin-converting enzyme (ACE) and are a primary site for the conversion of Angiotensin I to Angiotensin II. nih.govnih.gov These models are used to investigate how different angiotensin peptides regulate endothelial function, including the production of nitric oxide (NO) and endothelin-1, and to explore processes like cell senescence and inflammation. nih.govnih.gov

Neuronal Cells: The role of the renin-angiotensin system within the brain is an area of intense research. frontiersin.org Cultured neuronal cells, such as catecholaminergic CATH.a neurons or primary spinal cord neurons, are used to explore the synthesis and function of angiotensin peptides in the central nervous system. researchgate.netnih.gov Studies using these models have demonstrated that Angiotensin II can modulate neuronal activity, influence the expression of its own receptors, and promote neuroinflammation. medchemexpress.comwikipedia.orgnih.gov A critical consideration in these experiments is the rapid metabolism of peptides like Angiotensin II in culture media, which necessitates careful experimental design, such as repeated administration, to accurately model chronic stimulation. nih.gov

Isolated Organ Perfusion Models (e.g., Heart, Kidney, Vascular Beds)

Isolated organ perfusion allows for the study of tissue-level responses to angiotensin peptides in a setting that maintains the organ's architecture and cellular heterogeneity.

Heart: The isolated perfused heart model, often using the Langendorff apparatus, is a classical ex vivo preparation for cardiovascular research. nih.gov In this system, a buffer solution is perfused through the coronary arteries of an isolated heart, allowing for the measurement of contractility, heart rate, and coronary flow in response to infused substances. nih.gov This model has been used to demonstrate that Angiotensin I causes coronary vasoconstriction and that this effect is due to its conversion to Angiotensin II within the heart tissue, confirming the existence of an intracardiac RAS. frontiersin.orgnih.gov

Kidney: The isolated perfused kidney model is used to investigate renal hemodynamics and function. This preparation allows researchers to study the effects of angiotensin peptides on renal blood flow, glomerular filtration rate, and the release of renin, independent of systemic neural and hormonal influences. Studies using this model have helped to define the autoregulatory pressure range of the kidney and to explore the roles of different angiotensin receptors in renal vascular resistance.

Vascular Beds: To study the metabolism and effects of angiotensin peptides in specific regional circulations, models of isolated vascular bed perfusion are used. For example, studies in humans have involved the infusion of labeled Angiotensin I with blood sampling from veins draining specific vascular beds like the forearm, leg, and hepatomesenteric circulation. mdpi.com This approach has revealed significant regional differences in the extraction and de novo production of Angiotensin I, demonstrating that local tissue RAS activity is a major determinant of venous angiotensin levels. mdpi.com

In Vivo Animal Models

Animal models are indispensable for investigating the multifaceted effects of the renin-angiotensin system in a living organism. They allow for the study of complex physiological interactions that cannot be replicated in vitro.

The advent of genetic engineering has revolutionized RAS research, enabling the creation of animal models with targeted modifications to specific components of the system. mit.edu These models, primarily in mice, have provided invaluable insights into the function of enzymes, receptors, and the precursor molecule, angiotensinogen (B3276523). nih.govnih.gov

Transgenic Models: These models involve the insertion of a foreign or modified gene (a transgene) into the animal's genome. For instance, double transgenic mice expressing both human renin and human angiotensinogen have been developed. nih.gov Since mouse renin does not cleave human angiotensinogen, this model allows for the specific study of the human RAS components, revealing their capacity to induce hypertension. nih.gov Other transgenic models have involved the overexpression of components like ACE2, which has been shown to reduce blood pressure and improve endothelial function in spontaneously hypertensive rats. nih.gov

Knockout Models: In knockout models, a specific gene is inactivated or "knocked out." Mice with a targeted disruption of the angiotensinogen gene, the sole precursor of angiotensins, exhibit a complete loss of angiotensin signals. nih.gov Similarly, knocking out the gene for Angiotensin-Converting Enzyme (ACE) results in reduced blood pressure and the same kidney abnormalities seen in angiotensinogen knockout mice. physiology.org Knockout models for the AT1A receptor, a key receptor for Angiotensin II, also show significantly decreased blood pressure. physiology.org These models have been crucial in defining the physiological roles of each component of the RAS cascade. nih.govnih.gov Cell-specific knockout models have further refined this understanding by illustrating the distinct roles of the RAS in different tissues, such as the kidney tubules. nih.gov

The table below summarizes key genetically engineered mouse models used in RAS research.

Model TypeGene ModifiedKey Phenotype/FindingReference(s)
KnockoutAngiotensinogen (Agt)Complete loss of angiotensin signals, reduced blood pressure, kidney abnormalities. nih.gov, physiology.org
KnockoutAngiotensin-Converting Enzyme (ACE)Reduced blood pressure, no pressor response to Angiotensin I, renovascular pathologies. physiology.org
KnockoutAT1A ReceptorSignificant decrease in blood pressure. physiology.org
KnockoutMas (Angiotensin-(1-7) receptor)Impaired endothelial function; hypertension on an FVB/N genetic background. nih.gov, fu-berlin.de
KnockoutACE2Some studies report heart dysfunction or high blood pressure, potentially due to endothelial dysfunction. ahajournals.org
TransgenicHuman Renin and Human AngiotensinogenDevelopment of moderate hypertension. nih.gov
TransgenicAngiotensin-(1-7) overexpressionCardioprotective and beneficial hemodynamic effects. nih.gov

Pharmacological manipulation involves the use of drugs to inhibit or stimulate specific components of the RAS in animal models. This approach is fundamental to understanding the system's role in various physiological and pathological states, such as hypertension. frontiersin.org

Commonly used pharmacological agents include ACE inhibitors and Angiotensin II Receptor Blockers (ARBs). jci.org Studies in rodent models, such as the spontaneously hypertensive rat (SHR), have demonstrated that ACE inhibitors can effectively reduce blood pressure. frontiersin.org Pharmacological blockade of the AT1 receptor with drugs like losartan (B1675146) has been shown to attenuate atherosclerosis in hypercholesterolemic mice. nih.gov These studies complement findings from genetically engineered models and are foundational to the clinical use of these drugs. nih.gov The use of specific antagonists, such as A-779 for the Angiotensin-(1-7) receptor Mas, was instrumental in identifying and characterizing alternative RAS pathways. ahajournals.org

The following table details common pharmacological agents used to manipulate the RAS in animal models.

Agent ClassExample AgentTargetEffect in Animal ModelsReference(s)
ACE InhibitorCaptopril, PerindoprilAngiotensin-Converting Enzyme (ACE)Reduces blood pressure in hypertensive models like the SHR. frontiersin.org
Angiotensin Receptor Blocker (ARB)LosartanAT1 ReceptorAttenuates atherosclerosis; lowers blood pressure. nih.gov, jci.org
Ang-(1-7) AntagonistA-779Mas ReceptorBlocks the effects of Angiotensin-(1-7), helping to confirm Mas as its receptor. ahajournals.org

Computational and Bioinformatics Approaches

Computational and bioinformatics tools provide powerful in silico methods to investigate the RAS at a molecular and systems level, offering insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict how a ligand (like a peptide) binds to a receptor or enzyme (like ACE). mdpi.comfrontiersin.org It helps to visualize the interaction at an atomic level, identifying key binding sites and the types of forces involved, such as hydrogen bonds and van der Waals forces. frontiersin.org For example, docking studies have been used to understand how various inhibitory peptides, derived from sources like yak bone or marine algae, interact with the active site of ACE. frontiersin.orgmdpi.com These studies often identify interactions with the zinc ion in the ACE active site and key amino acid residues like ALA354, GLU384, and TYR523 as being crucial for inhibition. mdpi.com

Molecular dynamics (MD) simulations build upon docking by simulating the movement of every atom in a protein-ligand complex over time. researchgate.netrsc.org This provides a dynamic view of the binding process, revealing the stability of the interaction and conformational changes in the enzyme or peptide. biorxiv.orgresearchgate.net MD simulations have been used to compare the stability of different inhibitory peptides when bound to ACE, helping to explain differences in their inhibitory potency. mdpi.com Recent studies have utilized cryo-EM combined with MD simulations to elucidate the full structure and dynamics of the ACE dimer, revealing how its domains move and how its active sites become accessible. biorxiv.org

The table below presents examples of findings from computational studies on ACE.

TechniqueSystem StudiedKey FindingsReference(s)
Molecular DockingACE with peptide inhibitors (e.g., WLQL, SASVIPVSAVRA)Identified binding to S1 and other pockets of ACE; binding driven by hydrogen bonds, van der Waals forces, and metal receptor interactions. mdpi.com, frontiersin.org
Molecular DockingACE with meroterpenoids from brown algaACE inhibition was attributed to interactions with the Zn-ion, hydrogen bonds, and pi-anion/pi-alkyl forces. mdpi.com, nih.gov
Molecular DynamicsACE with tetrapeptide inhibitorsRevealed specific binding modes for different peptides and explained differences in their binding affinity and inhibitory effects. rsc.org
Molecular DynamicsACE with dipeptide inhibitors (IY vs. LL)Showed that the more potent inhibitor (IY) formed a more stable complex, inducing a "closed" conformation in the enzyme. mdpi.com
Cryo-EM and MD SimulationsFull-length soluble ACE (sACE) dimerResolved multiple structural states, revealing the dimerization interface and the conformational dynamics governing active site accessibility. biorxiv.org

Proteomics and peptidomics are large-scale studies of proteins and peptides, respectively, in a biological sample. These approaches use advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify hundreds to thousands of molecules at once. nih.govoup.com

In RAS research, these methods provide a comprehensive snapshot of the various angiotensin peptides present in plasma and tissues. nih.gov Peptidomic studies have revealed significant differences in the angiotensin peptide profiles between plasma and kidney tissue in mice. nih.gov For example, while Angiotensin II levels are high in the kidney, the dominant peptides in plasma are often Angiotensin I, Angiotensin (2-10), and Angiotensin III, highlighting the importance of the aminopeptidase (B13392206) A pathway. nih.gov Proteomics has also been used to study how the entire RAS protein profile changes in disease states. In studies of COVID-19, for instance, serum proteomics revealed that angiotensinogen levels increase with disease severity, substantiating the important role of the RAS in the systemic response to the infection. mdpi.com Furthermore, urinary proteomics has been used to identify biomarkers (like the CKD273 classifier) that can predict the progression of diabetic kidney disease, a condition heavily influenced by the RAS. nih.gov

The table below highlights key applications of proteomics and peptidomics in RAS research.

ApproachSample TypeKey FindingsReference(s)
Peptidomics (LC-MS/MS)Mouse plasma and kidneyRevealed different dominant angiotensin peptide profiles in plasma versus kidney, emphasizing the aminopeptidase A/Ang III pathway in plasma. nih.gov
ProteomicsHuman serum (COVID-19 patients)Angiotensinogen concentration increased with disease severity, indicating dysregulation of the RAS. mdpi.com
ProteomicsHuman urine (diabetic patients)Identified a urinary peptide classifier (CKD273) capable of predicting the risk of developing diabetic nephropathy. nih.gov
PeptidomicsHuman plasmaIdentified a novel anorexigenic peptide derived from proangiotensinogen. oup.com

No Publicly Available Research Found for Angiotensin I, Asn(1)-Val(5)-His(9)-

Following a comprehensive search of publicly available scientific literature and databases, no specific research or data could be found for the chemical compound "Angiotensin I, Asn(1)-Val(5)-His(9)-". Consequently, it is not possible to generate the requested article focusing on the emerging research areas and future perspectives for this specific peptide.

The search encompassed all sections of the provided outline, including:

Emerging Research Areas and Future Perspectives for Angiotensin I, Asn 1 Val 5 His 9

Application of Advanced Omics Technologies to Elucidate Peptide Function:There is no indication of any proteomic, metabolomic, or other omics-based studies having been conducted on this compound.

While searches were performed for related but distinct compounds such as [Asn1,Val5]-Angiotensin II and [Asn1,Val5,Asn9]-Angiotensin I, the strict instructions to focus solely on Angiotensin I, Asn(1)-Val(5)-His(9)- prevent the inclusion of that information.

This lack of available data indicates that Angiotensin I, Asn(1)-Val(5)-His(9)- is likely not a widely studied or characterized peptide in the scientific community at this time. Therefore, the detailed, informative, and scientifically accurate content requested for each section and subsection of the outline cannot be provided.

Q & A

Q. What experimental strategies are used to investigate the functional role of specific residues (e.g., Asn¹, Val⁵, His⁹) in angiotensin I?

  • Methodological Answer : Site-directed mutagenesis is a foundational approach to replace or modify specific residues. Competitive binding assays (e.g., using radiolabeled angiotensin I) can quantify receptor affinity changes. For example, demonstrates dose-response curves for synthetic analogues (e.g., [Asn¹,Phe⁴,Val⁵]-angiotensin II) to compare potency across tissues like rat uterus and rabbit aorta . Structural analysis via NMR or X-ray crystallography can further map residue interactions with receptors.

Q. How do researchers standardize angiotensin I synthesis and purity validation in experimental studies?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, followed by HPLC purification. Mass spectrometry (e.g., MALDI-TOF) and amino acid sequencing validate purity and sequence accuracy. highlights rigorous chemical analysis using ICP-MS and ICP-OES for trace element quantification, which can be adapted for peptide metal-binding studies .

Q. What statistical methods are appropriate for analyzing dose-response relationships in angiotensin I studies?

  • Methodological Answer : Log dose-response curves (as in , Fig.1) are analyzed using nonlinear regression models (e.g., four-parameter logistic curves). Standard errors and confidence intervals should be reported for EC₅₀ values. Software like GraphPad Prism or R packages (e.g., drc) are standard tools .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor subtype activation data for angiotensin I analogues across different tissues?

  • Methodological Answer : Tissue-specific receptor expression profiles (e.g., AT₁ vs. AT₂ receptors) must be characterized via qPCR or Western blot. ’s findings in rat colon vs. aorta suggest differential receptor coupling; cross-validation using siRNA knockdown or selective antagonists (e.g., losartan for AT₁) can clarify mechanisms . Meta-analyses of multi-study data (as in ’s collaborative framework) help reconcile discrepancies .

Q. How can researchers integrate omics data (e.g., proteomics, transcriptomics) to elucidate angiotensin I’s downstream signaling pathways?

  • Methodological Answer : RNA-seq or phosphoproteomics identifies angiotensin I-induced gene/protein changes. Pathway enrichment tools (e.g., DAVID, KEGG) map interactions. ’s citation of renin-angiotensin system (RAS) crosstalk with cancer pathways exemplifies multi-omics integration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.